Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy-
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Overview
Description
Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- is an organic compound with the molecular formula C15H11NO2 and a molecular weight of 237.2533 g/mol . It is also known by other names such as Mandelonitrile benzoate and alpha-Cyanobenzyl benzoate . This compound is characterized by the presence of a benzoyloxy group and a methoxy group attached to the benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- typically involves the esterification of mandelonitrile with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .
Types of Reactions:
Oxidation: Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyloxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors and proteins, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Benzeneacetonitrile, alpha-hydroxy-: This compound has a hydroxyl group instead of a benzoyloxy group.
Benzeneacetonitrile, alpha-oxo-: This compound has a carbonyl group instead of a benzoyloxy group.
Uniqueness: Benzeneacetonitrile, alpha-(benzoyloxy)-4-methoxy- is unique due to the presence of both benzoyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
6948-58-9 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[cyano-(4-methoxyphenyl)methyl] benzoate |
InChI |
InChI=1S/C16H13NO3/c1-19-14-9-7-12(8-10-14)15(11-17)20-16(18)13-5-3-2-4-6-13/h2-10,15H,1H3 |
InChI Key |
UZTVZFUYUHGEIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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